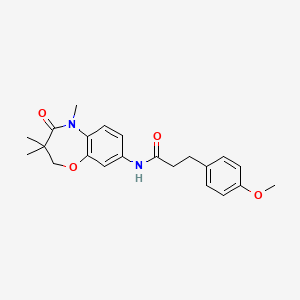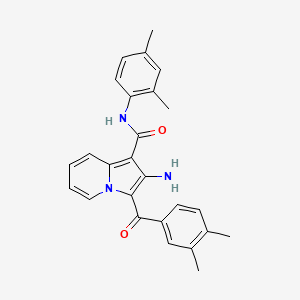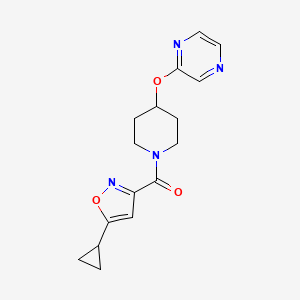
6-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a piperazine moiety, which is further modified with a cyclopropanecarbonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Cyclopropanecarbonyl Group Addition: The cyclopropanecarbonyl group is added through acylation reactions, typically using cyclopropanecarbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(4-CYCLOPROPANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(4-CYCLOPRO
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-17(2)12-9-13(16-15-10-12)18-5-7-19(8-6-18)14(20)11-3-4-11/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFDKTIQCWZWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2665350.png)
![2-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)
![2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide](/img/structure/B2665353.png)

![2-(2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2665357.png)
![2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2665358.png)
![3-{5-[(4-bromophenyl)amino]-1,3,4-thiadiazol-2-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2665360.png)


![3-(3-Fluorophenyl)-6-{4-[(1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2665368.png)
![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide](/img/structure/B2665369.png)
